molecular formula C8H14N4O B1393698 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide CAS No. 1255147-49-9

2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide

Cat. No. B1393698
CAS RN: 1255147-49-9
M. Wt: 182.22 g/mol
InChI Key: KCPIQZGFVRVTIN-UHFFFAOYSA-N
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Description

2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.22 g/mol. It is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as this compound, involves the coupling of hydrazine . The structures of these synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of this compound is determined by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that compounds related to 2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide have significant antibacterial properties. For instance, a study by Peleckis et al. (2018) synthesized related hydrazides and screened them for antibacterial activity, finding notable effectiveness against bacteria (Peleckis et al., 2018). Similarly, Abdel-Wahab et al. (2017) reported the synthesis of novel compounds with good antimicrobial activities against tested microorganisms (Abdel-Wahab et al., 2017).

Antiviral and Anticancer Properties

A study by Munier-Lehmann et al. (2015) found that certain derivatives of this compound showed notable antiviral properties, specifically against measles virus. This research demonstrates the compound's potential in developing antiviral drugs (Munier-Lehmann et al., 2015). In the field of oncology, Sayed et al. (2019) synthesized thiazolyl-pyrazole derivatives that exhibited promising binding affinities against the epidermal growth factor receptor kinase (EGFR), a target in cancer therapy (Sayed et al., 2019).

Antiplatelet Aggregation

Ferroni et al. (1989) discovered that derivatives of this compound have an inhibitory effect on platelet aggregation, suggesting potential applications in cardiovascular disorders (Ferroni et al., 1989).

Magnetic and Chemical Properties

Mandal et al. (2011) conducted a study on the magnetic properties of complexes derived from similar pyrazolic compounds, indicating potential applications in magnetic materials science (Mandal et al., 2011).

Biochemical Analysis

Biochemical Properties

2-(4-Methyl-1H-pyrazol-1-yl)butanohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of the neurotransmitter acetylcholine . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially be used in the treatment of neurological disorders. Additionally, this compound interacts with proteins involved in cell signaling pathways, influencing cellular responses and functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in inflammatory responses, thereby affecting the production of inflammatory cytokines . Moreover, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For example, this compound inhibits acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, this compound can activate or inhibit other enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing neurotransmission by inhibiting acetylcholinesterase . At high doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For instance, this compound can inhibit enzymes involved in the breakdown of neurotransmitters, thereby influencing neurotransmitter levels and signaling.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular responses and processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound within subcellular compartments can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

properties

IUPAC Name

2-(4-methylpyrazol-1-yl)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-3-7(8(13)11-9)12-5-6(2)4-10-12/h4-5,7H,3,9H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPIQZGFVRVTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)N1C=C(C=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207083
Record name 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1255147-49-9
Record name 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255147-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole-1-acetic acid, α-ethyl-4-methyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201207083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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